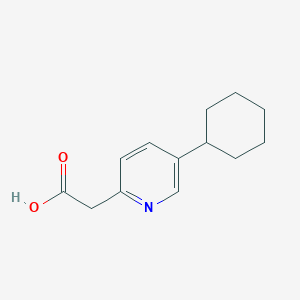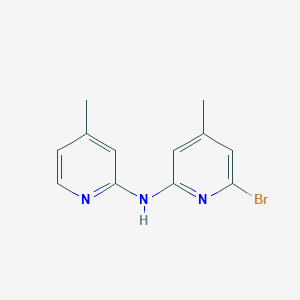
6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine is a heterocyclic compound that features a bromine atom and two methyl groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine typically involves the bromination of 4-methylpyridine followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their subsequent reactions. The process may be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and pyridine rings play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N-(6-methylpyridin-2-yl)benzamide
- 6-bromo-2-pyridinecarboxaldehyde
- 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H12BrN3 |
|---|---|
Poids moléculaire |
278.15 g/mol |
Nom IUPAC |
6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H12BrN3/c1-8-3-4-14-11(6-8)16-12-7-9(2)5-10(13)15-12/h3-7H,1-2H3,(H,14,15,16) |
Clé InChI |
GXMWUQSQYVNQBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)NC2=NC(=CC(=C2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



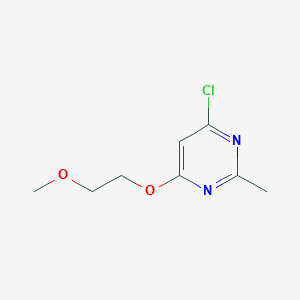
![Ethyl 2-hydroxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890305.png)
![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-4-(2-methylpropanoyloxy)oxolan-3-yl] 2-methylpropanoate](/img/structure/B13890308.png)
![[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13890314.png)
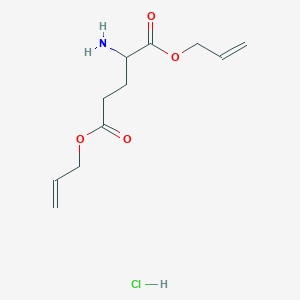
![5-[(2,6-Difluoro-3,5-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B13890329.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]-3-phenoxybenzamide](/img/structure/B13890336.png)
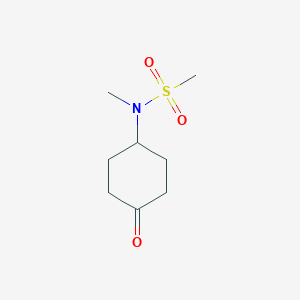

![7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13890348.png)
![5-(4-thiophen-3-ylanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13890356.png)
![tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate](/img/structure/B13890369.png)
